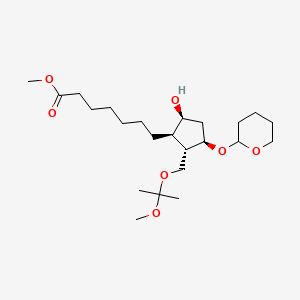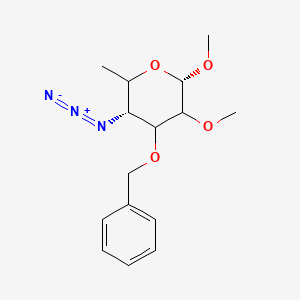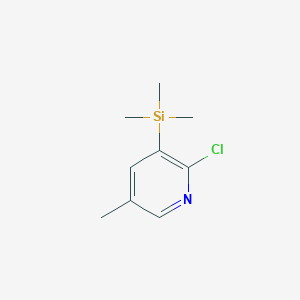
2-Cloro-5-metil-3-(trimetilsilil)piridina
Descripción general
Descripción
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C9H14ClNSi and its molecular weight is 199.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Química
“2-Cloro-5-metil-3-(trimetilsilil)piridina” es un compuesto químico único con la fórmula empírica C9H14ClNSi . Se utiliza a menudo en la investigación química debido a sus propiedades únicas .
Síntesis de Compuestos Farmacéuticos
Este compuesto se utiliza para la síntesis de diversos compuestos farmacéuticos . Las características únicas de la porción de piridina y las propiedades fisicoquímicas del átomo de flúor contribuyen a las actividades biológicas de los derivados .
Aplicaciones Agroquímicas
Los derivados de trifluorometilpiridina (TFMP), que pueden sintetizarse utilizando “this compound”, se utilizan ampliamente en la industria agroquímica . Se utilizan principalmente para la protección de los cultivos contra las plagas .
Síntesis de Compuestos Neonicotinoides
“this compound” también puede utilizarse para la síntesis de nuevos compuestos neonicotinoides . Estos compuestos son una clase de insecticidas neuroactivos químicamente similares a la nicotina.
Industrias Farmacéutica y Veterinaria
Varios derivados de TFMP se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la autorización de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la porción TFMP .
Aplicaciones Futuras
Dadas las propiedades únicas de “this compound” y sus derivados, se espera que se descubran muchas aplicaciones novedosas en el futuro .
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets may depend on the context of the research.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests potential involvement in pathways related to carbon-carbon bond formation.
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of organometallic compounds and other organic synthesis reactions . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity. For instance, it can act as a ligand in coordination chemistry, forming stable complexes with metal ions, which can then participate in catalytic processes.
Cellular Effects
The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The trimethylsilyl group in its structure plays a crucial role in these interactions, enhancing the compound’s ability to penetrate cellular membranes and reach its target sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine vary with different dosages in animal models . At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of metabolites within cells by modulating enzyme activity and metabolic flux. This compound is often metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted by the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues or cellular compartments. Its distribution is influenced by its chemical properties, including its lipophilicity and ability to interact with membrane proteins.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is critical for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.
Propiedades
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNSi/c1-7-5-8(12(2,3)4)9(10)11-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJBHXAWWUHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673587 | |
| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-92-3 | |
| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
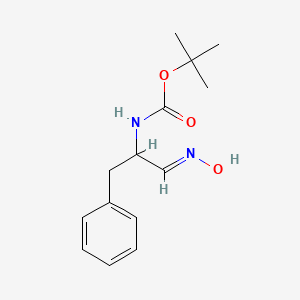
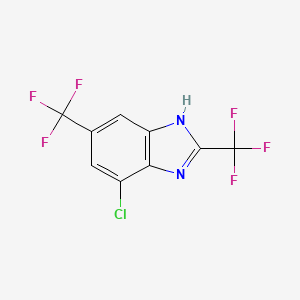
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)


![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)

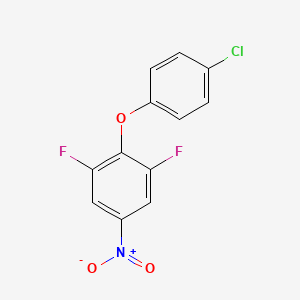
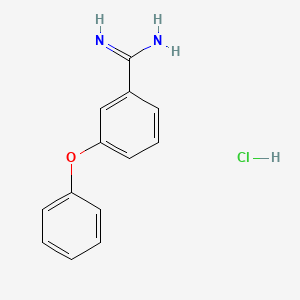
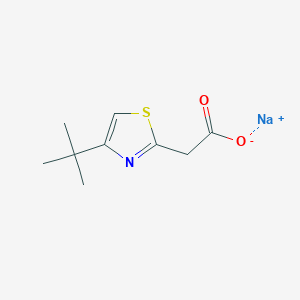
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)
